Sodium (5-Sulfonatopentyl)methanethiosulfonate
Description
Sodium (5-Sulfonatopentyl)methanethiosulfonate (CAS: Not explicitly provided; structurally analogous to and ) is a sulfhydryl-reactive compound belonging to the methanethiosulfonate (MTS) family. These reagents selectively modify cysteine residues in proteins, forming mixed disulfides. The compound features a pentyl chain with a terminal sulfonate group, conferring water solubility and a negative charge.
Properties
IUPAC Name |
sodium;5-methylsulfonylsulfanylpentane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5S3.Na/c1-13(7,8)12-5-3-2-4-6-14(9,10)11;/h2-6H2,1H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQAFCNPHSJCHZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407995 | |
| Record name | Sodium (5-Sulfonatopentyl)methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385398-80-1 | |
| Record name | Sodium (5-Sulfonatopentyl)methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Sulfonatopentyl Intermediate
The sulfonate group is introduced via sulfonation of 1,5-pentanediol or halogenated precursors:
Reaction Scheme:
Conditions :
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Solvent : Deionized water (50–60°C)
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Molar Ratio : 1:1.2 (dibromopentane:sodium sulfite)
Purification :
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Dialysis against distilled water (MWCO 500 Da membrane) to remove unreacted sulfite and sodium bromide.
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Lyophilization to obtain the sodium sulfonate as a white powder.
Methanethiosulfonate Coupling
The sulfonated intermediate reacts with methanethiosulfonate (MTS) precursors to form the target compound:
Reaction Scheme:
Optimized Parameters :
| Parameter | Value |
|---|---|
| Base | Sodium hydroxide (1.5 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 0–4°C (ice bath) |
| Reaction Time | 4–6 hours |
Critical Notes :
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Exclusion of Moisture : Anhydrous conditions prevent hydrolysis of the methanethiosulfonate group.
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Stoichiometry : A 10% excess of methanesulfonyl chloride ensures complete conversion.
Purification and Characterization
Post-Synthesis Processing
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Neutralization : Residual acid is neutralized with 0.1 M NaOH.
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Desalting : Gel filtration chromatography (Sephadex G-25) in 20 mM Tris-HCl (pH 8.0).
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Lyophilization : Freeze-drying yields the final product as a hygroscopic white solid.
Analytical Validation
Purity Assessment :
| Method | Expected Outcome |
|---|---|
| HPLC | Single peak (RT = 8.2 min, C18 column) |
| Elemental Analysis | C: 24.1%, S: 32.9%, Na: 7.8% |
Structural Confirmation :
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¹H NMR (D₂O, 400 MHz): δ 3.45 (t, 2H, -SO₃⁻), 2.95 (t, 2H, -S-SO₂-), 1.65–1.35 (m, 6H, pentyl chain).
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FT-IR : Peaks at 1175 cm⁻¹ (S=O stretch) and 1040 cm⁻¹ (S-O stretch).
Comparative Synthesis Data for MTS Reagents
The table below contrasts synthetic approaches for structurally related compounds:
*The lower yield reflects challenges in purifying longer alkyl chain derivatives.
Industrial-Scale Adaptation
Pilot-scale production (50–100 g batches) employs:
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Continuous Flow Reactors : Enhanced mixing and temperature control.
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In-line UV Monitoring : Detects intermediate formation (λ = 280 nm).
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Cost Analysis :
Component Cost per kg (USD) 1,5-Dibromopentane 420 Sodium sulfite 85 Methanesulfonyl chloride 1,200
Challenges and Optimization Opportunities
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Byproduct Formation : Trace pentanedithiol (from disulfide reduction) necessitates argon sparging during synthesis.
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Solvent Selection : Trials with acetonitrile instead of DMF improved yields by 12% but increased purification complexity.
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Catalytic Approaches : Preliminary studies using phase-transfer catalysts (e.g., tetrabutylammonium bromide) show potential for reducing reaction times by 30% .
Chemical Reactions Analysis
Sodium (5-Sulfonatopentyl)methanethiosulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol compounds.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Molecular Formula : C₆H₁₃O₅S₃Na
- Molecular Weight : 284.35 g/mol
This compound primarily targets thiol groups in proteins, facilitating the formation of mixed disulfides. The reaction mechanism involves nucleophilic attack by thiol groups on the electrophilic sulfur atom of the methanethiosulfonate moiety, leading to the modification of cysteine residues in proteins. This process can alter protein conformation and function, providing insights into their biological roles.
Scientific Research Applications
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Biochemical Studies :
- Thiol-Disulfide Exchange Reactions : MTSPES is extensively used to study thiol-disulfide exchange mechanisms in proteins, which are critical for maintaining protein structure and function.
- Modification of Proteins and Peptides : The compound is employed to introduce specific modifications to cysteine residues, allowing researchers to investigate the structural and functional implications of these changes .
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Neuroscience :
- Investigating Ion Channels : MTSPES has been utilized in the study of various ion channels, including acetylcholine receptors and GABA receptors. By modifying specific cysteine residues, researchers can assess how these modifications affect channel activity and permeability .
- Potential Therapeutic Applications : There is ongoing research into the use of MTSPES in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modify protein interactions involved in these conditions .
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Cellular Biology :
- Studying Protein Dynamics : The rapid reactivity of MTSPES allows for real-time studies of protein dynamics within living cells. This is crucial for understanding cellular signaling pathways and metabolic processes influenced by thiol modifications .
- Mapping Membrane Proteins : The compound facilitates the mapping of membrane protein structures through site-specific mutagenesis combined with MTS reagents, enhancing our understanding of membrane protein function .
Case Studies
- Ion Channel Research : A study demonstrated that MTSPES could effectively modify cysteine residues in ion channels, leading to measurable changes in channel conductance. This was particularly notable in experiments involving the GABA receptor, where modifications resulted in altered receptor activity under physiological conditions .
- Protein Structure Elucidation : Research utilizing MTSPES has revealed critical insights into the structural dynamics of various proteins, including rhodopsin and other membrane proteins. These studies employed techniques such as electron paramagnetic resonance (EPR) spectroscopy to analyze conformational changes upon modification with MTSPES .
Mechanism of Action
The primary mechanism of action of Sodium (5-Sulfonatopentyl)methanethiosulfonate involves its reaction with thiol groups in proteins and other biomolecules. This reaction forms mixed disulfides, which can alter the structure and function of the target molecules. The compound is known to interact with molecular targets such as the GABA receptor channel and lactose permease, affecting their activity and function .
Comparison with Similar Compounds
Research Findings and Case Studies
Ion Channel Studies :
- MTSET modification of Nav1.5’s D4S6 segment stabilized the fast-inactivated state, highlighting the role of electrostatic interactions in gating .
- In contrast, sulfonate variants like 5-Sulfonatopentyl may disrupt anion conductance in transporters (e.g., EAAT1) without affecting substrate transport, as seen with MTSET in .
- Receptor Probing: demonstrated that charged MTS reagents’ reaction rates depend on local electrostatic potentials, aiding in mapping binding site charges (e.g., acetylcholine receptors).
Biological Activity
Sodium (5-sulfonatopentyl)methanethiosulfonate, commonly referred to as MTSPS, is a thiol-reactive compound that has garnered attention for its biological activity, particularly in modifying cysteine residues in proteins. This article delves into the compound's biological mechanisms, its applications in research, and relevant case studies that highlight its efficacy.
MTSPS functions primarily through its ability to react with thiol groups (-SH) present in cysteine residues of proteins. This modification can lead to significant changes in protein structure and function, making MTSPS a valuable tool in biochemical research.
- Thiol Reactivity : The sulfonate group enhances the solubility of MTSPS in aqueous solutions, facilitating its use in biological systems. Upon reaction with thiols, it forms stable thiosulfinate derivatives, which can alter protein interactions and enzymatic activities .
Biological Applications
MTSPS is utilized in various biological and biochemical studies due to its ability to selectively modify proteins. Key applications include:
- Protein Function Studies : By modifying cysteine residues, researchers can investigate the role of specific amino acids in protein function and interaction.
- Cellular Imaging : MTSPS can be conjugated with fluorescent labels to visualize protein localization and dynamics within cells.
- Inhibition Studies : MTSPS has been shown to inhibit certain protein functions by modifying critical cysteine residues involved in enzymatic activity .
Case Studies and Research Findings
Several studies have explored the biological activity of MTSPS, providing insights into its effects on various cellular processes.
Inhibition of Transport Proteins
One notable study demonstrated that MTSPS effectively inhibited the human equilibrative nucleoside transporter 1 (ENT1) by modifying cysteine residues critical for its function. The inhibition was quantified, revealing a significant decrease in transport activity upon treatment with MTSPS .
Effects on Pathogenic Organisms
MTSPS has also been evaluated for its antimicrobial properties. In vitro assays showed that it could inhibit the growth of various bacterial species at minimal inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL. This broad-spectrum activity suggests potential applications in developing antimicrobial agents .
Impact on Nematodes
Research involving nematodes indicated that exposure to MTSPS led to developmental arrest at specific concentrations. At 10 µg/mL, nematodes exhibited significant mortality, highlighting the compound's potency as a biocidal agent against eukaryotic organisms .
Comparative Biological Activity
The following table summarizes the biological activities associated with MTSPS compared to other methanethiosulfonate compounds:
| Compound | Target Organism/Function | MIC (µg/mL) | Observations |
|---|---|---|---|
| This compound | Various bacteria and nematodes | 16-32 | Broad-spectrum inhibition; effective against pathogens |
| S-methyl Methanethiosulfonate (MMTS) | Oomycetes (P. infestans) | 50 | Effective against late blight; low phytotoxicity |
| Other Methanethiosulfonates | Various fungi and bacteria | Variable | Varying efficacy based on structure and target |
Q & A
Q. What are the recommended synthetic pathways for Sodium (5-Sulfonatopentyl)methanethiosulfonate, and how can purity be optimized during synthesis?
The synthesis typically involves sulfonation of a pentyl methanethiosulfonate precursor under controlled acidic conditions. A common method includes reacting methanethiosulfonate derivatives with sodium sulfite in aqueous media at 60–80°C for 12–24 hours. Purity optimization requires post-synthesis dialysis against deionized water to remove unreacted sulfite ions, followed by lyophilization. Structural confirmation via H NMR (e.g., characteristic peaks at δ 2.8–3.2 ppm for sulfonate groups) and elemental analysis (S:Na ratio ~2:1) is critical .
Q. How should this compound be stored to maintain stability, and what degradation products might form under suboptimal conditions?
Store the compound at 4°C in amber vials under inert gas (e.g., argon) to prevent oxidation of the thiosulfonate group. Avoid exposure to light, moisture, or temperatures >25°C, which can hydrolyze the thiosulfonate ester to sulfinic acid derivatives. Degradation is detectable via UV-Vis spectroscopy (loss of absorbance at 280 nm) or TLC (Rf shift from 0.6 to 0.3 in butanol:acetic acid:water 4:1:1) .
Q. What are the key safety precautions for handling this compound in laboratory settings?
Use nitrile gloves and safety goggles to avoid skin/eye contact, as the compound may release sulfonic acid derivatives upon hydrolysis. Work in a fume hood to minimize inhalation risks. In case of accidental exposure, rinse affected areas with copious water for 15 minutes and consult medical guidance. Avoid mixing with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .
Advanced Research Questions
Q. How can this compound be applied in site-specific protein modification studies?
The compound’s methanethiosulfonate group reacts selectively with cysteine thiols (-SH) in proteins under mild pH (7.0–8.5). For controlled labeling, pre-reduce disulfide bonds with TCEP (1 mM, 30 min), then incubate the protein with a 10:1 molar excess of the compound at 4°C for 2 hours. Quench unreacted reagent with β-mercaptoethanol and purify via size-exclusion chromatography. Confirm conjugation via MALDI-TOF (mass shift +158.19 Da) .
Q. What analytical techniques are most effective for resolving contradictory data on the compound’s reactivity in buffered vs. non-buffered systems?
Contradictions often arise from pH-dependent sulfonate-thiol equilibrium. Use stopped-flow kinetics to measure reaction rates under varying pH (6.0–9.0). For example, in phosphate buffer (pH 7.4), second-order rate constants () are ~50 Ms, but drop to <10 Ms in unbuffered aqueous solutions due to protonation of the thiosulfonate group. Validate with C NMR to track pH-induced shifts in sulfonate resonance .
Q. How can researchers troubleshoot low yields in crosslinking experiments using this compound?
Low yields often stem from competing hydrolysis or steric hindrance. Mitigate hydrolysis by pre-treating reaction buffers with Chelex resin to remove trace metal catalysts. For steric issues, introduce a spacer (e.g., PEG-4) between the sulfonate and thiosulfonate moieties. Quantify crosslinking efficiency via SDS-PAGE with Coomassie staining or fluorescence anisotropy (if labeled with a fluorophore) .
Q. What methodological considerations are critical when designing dose-response studies with this compound in cellular models?
Account for extracellular sulfonate group interference with ion channels. Use intracellular delivery methods like electroporation or cell-penetrating peptides. Validate intracellular concentration via LC-MS/MS (LOQ: 10 nM). For cytotoxicity thresholds, perform MTT assays across 0.1–10 mM doses, noting IC values typically >5 mM in mammalian cell lines .
Data Interpretation and Contradictions
Q. How should researchers reconcile discrepancies in reported solubility values for this compound?
Solubility varies with counterion hydration. Literature values range from 50 mg/mL (in water) to <10 mg/mL (in PBS). Characterize solubility empirically using nephelometry under standardized conditions (25°C, 150 mM NaCl). Note that sodium counterions reduce solubility in high-ionic-strength buffers due to charge screening effects .
Q. What experimental controls are essential to validate the specificity of this compound in thiol-labeling assays?
Include (1) a no-thiol control (e.g., cysteine-free mutant protein) to rule out nonspecific binding, and (2) a competing thiol blocker (e.g., N-ethylmaleimide) to confirm reversibility. Use negative-stain TEM to visualize labeling patterns and compare with computational docking models (e.g., AutoDock Vina) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
